Kinetic Resolution Efficiency: trans-2-Aminocyclopentanol Achieves >99% ee at 49.6-50% Conversion via Arthrobacter sp. TYUT010-15 Whole-Cell Biocatalysis
In a direct head-to-head kinetic resolution study, trans-2-aminocyclopentanol was resolved alongside trans-2-aminocyclohexanol and cis-1-amino-2-indanol using resting cells of Arthrobacter sp. TYUT010-15, which exhibits (R)-selective deamination activity [1]. All three β-amino alcohols achieved >99% enantiomeric excess (ee) with conversion rates tightly clustered at 49.6-50%. The cyclopentanol derivative attained the benchmark enantiopurity standard equivalent to its cyclohexane analog in this specific whole-cell biocatalytic system.
| Evidence Dimension | Enantiomeric excess (ee) and conversion rate in whole-cell kinetic resolution |
|---|---|
| Target Compound Data | >99% ee; 49.6-50% conversion |
| Comparator Or Baseline | trans-2-Aminocyclohexanol: >99% ee; 49.6-50% conversion; cis-1-Amino-2-indanol: >99% ee; 49.6-50% conversion |
| Quantified Difference | No statistically significant difference; all substrates achieve >99% ee at ~50% theoretical maximum conversion |
| Conditions | Resting cell of Arthrobacter sp. TYUT010-15 as catalyst; reaction conditions optimized for deamination activity |
Why This Matters
This establishes that racemic trans-2-aminocyclopentanol hydrochloride can serve as a viable substrate input for enzymatic resolution workflows yielding enantiopure material suitable for asymmetric synthesis applications, with performance parity to established cyclic β-amino alcohol substrates.
- [1] Chen FF, et al. High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols. Biotechnology Letters. 2020;42:1501-1511. View Source
